molecular formula C11H8N2 B3349916 1,8-Diazafluorene CAS No. 244-50-8

1,8-Diazafluorene

Cat. No. B3349916
CAS RN: 244-50-8
M. Wt: 168.19 g/mol
InChI Key: DIKIFEBDPFAJTL-UHFFFAOYSA-N
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Description

1,8-Diazafluoren-9-one (DFO) is an aromatic ketone first synthesized in 1950 . It is used to find fingerprints on porous surfaces . It makes fingerprints glow when they are lit by blue-green light . DFO reacts with amino acids present in the fingerprint to form highly fluorescent derivatives .


Synthesis Analysis

A series of DAF-based oligofluorenes and polyfluorenes, including NFF, NF2F, F2NF, PFO-NO, PFO-N5, PFO-N15 and PFO-N50, have been synthesized by Suzuki and/or Yamamoto polymerization . All dioctyldiazafluorene-based copolymers show improved solubility, high quantum efficiency and good thermal stability .


Molecular Structure Analysis

1,8-Diazafluoren-9-one has a similar configuration to a fluorene unit except that two carbon atoms are replaced with nitrogen atoms . This offers an ideal model of supramolecular conjugated polymers to investigate the structure–property relationship .


Chemical Reactions Analysis

DFO is known for its reaction with amino acids present in the fingerprint to form highly fluorescent derivatives . The spectral characteristics of the fluorescent fingerprint show excitation (λ ex approximately 470 nm) and emission (λ ex approximately 570 nm) maxima in the visible part of the spectrum .


Physical And Chemical Properties Analysis

1,8-Diazafluoren-9-one has a molecular formula of C11H6N2O, an average mass of 182.178 Da, and a mono-isotopic mass of 182.048019 Da . It appears as a yellow powder .

Safety And Hazards

DFO may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid all unnecessary exposure, wear protective gloves, eye protection, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While DFO is known in forensic application because of the fluorescent products by reacting with the amino acids present in the papillary exudate, its application for diagnostic purposes has not been fully investigated . This suggests a potential direction for future research and development.

properties

IUPAC Name

6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-3-8-9-4-2-6-13-11(9)7-10(8)12-5-1/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKIFEBDPFAJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C3=C1N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498124
Record name 9H-Cyclopenta[1,2-b:4,3-b']dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diazafluorene

CAS RN

244-50-8
Record name 9H-Cyclopenta[1,2-b:4,3-b']dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A quantity of 3.62 g (20 mmoles) of 1,8-diazafluoren-9-one and 3.2 g (0.1 mole) of hydrazine was heated in 30 ml of diethyleneglycol at 100° for 1 hour, then heated rapidly to 200° and kept there for one hour (or until TLC showed the complete disappearance of starting material). Yield 2.6 g.
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3.2 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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